Rehmapicroside
Overview
Description
Rehmapicroside Description
Rehmapicroside is a natural compound found in the medicinal plant Rehmannia glutinosa, commonly used in traditional Chinese medicine. It has been studied for its potential therapeutic effects, particularly in the context of cerebral ischemia-reperfusion injury and nephropathy. The compound has shown promise in ameliorating conditions associated with oxidative stress and inflammation, suggesting its potential as a drug candidate for various pathologies .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of rehmapicroside itself, they do provide insights into the synthesis of related compounds. For example, the synthesis and reactivity of rhenium(II) complexes have been explored, demonstrating the potential for creating a variety of Re(II) complexes through substitution reactions . This information, although not directly related to rehmapicroside, highlights the broader context of chemical synthesis in which rehmapicroside might be situated.
Molecular Structure Analysis
The absolute configurations of rehmapicroside and related compounds have been determined using chemical and physicochemical methods, including the exciton chirality method for allylic benzoyl derivatives . These studies are crucial for understanding the bioactive conformation of rehmapicroside and its interaction with biological targets.
Chemical Reactions Analysis
Rehmapicroside has been shown to react directly with peroxynitrite (ONOO-) to scavenge this reactive species, which is implicated in the pathogenesis of ischemic stroke. By inhibiting ONOO--mediated mitophagy activation, rehmapicroside can attenuate infarct size and improve neurological functions in a rat model of middle cerebral artery occlusion . Additionally, rehmapicroside's nephroprotective effects are attributed to its ability to reduce oxidative stress through the oestrogen receptor pathway, highlighting its chemical reactivity in biological systems .
Physical and Chemical Properties Analysis
Scientific Research Applications
Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury
Rehmapicroside has been found to have neuroprotective effects in the context of cerebral ischemia-reperfusion injury. It attenuates peroxynitrite (ONOO-)-mediated mitophagy activation, which is a crucial pathogenic mechanism in ischemic stroke. Rehmapicroside was shown to scavenge ONOO-, reduce oxidative stress markers, and improve neurological functions in both in vitro and in vivo models of cerebral ischemia (Zhang et al., 2020).
Anti-inflammatory Properties
Rehmapicrogenin, a component of Rehmapicroside, has been identified to have potent anti-inflammatory effects. It inhibits nitric oxide production and reduces the expression of inflammatory mediators such as prostaglandin E2, IL-6, and COX-2. This demonstrates the potential of Rehmapicroside in the treatment of inflammation-related conditions (Liu et al., 2012).
Nephroprotective Effects
Rehmapicrogenin, derived from Rehmapicroside, also exhibits nephroprotective properties. It has shown significant protective effects against Adriamycin-induced nephropathy in both in vivo and in vitro settings. The mechanism involves reducing oxidative stress through the estrogen receptor pathway, highlighting its therapeutic potential in kidney-related disorders (Wang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYUWPGZACWPPQ-QLDIZCGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rehmapicroside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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